2-(4-Benzylpiperidin-1-yl)ethanamine, also known as N-(1-benzylpiperidin-4-yl)ethanamine, is a chemical compound that belongs to the class of piperidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure features a piperidine ring substituted with a benzyl group and an ethylamine side chain, which contributes to its pharmacological properties.
The compound can be synthesized through various organic reactions involving piperidine derivatives. The synthesis often involves starting materials such as benzylpiperidine and ethanamine, with common reagents including carbonyl compounds and bases like potassium carbonate.
2-(4-Benzylpiperidin-1-yl)ethanamine is classified as an organic compound, specifically a tertiary amine due to the presence of an amine functional group attached to a carbon chain. It falls under the category of psychoactive substances and has been studied for its interactions with neurotransmitter systems.
The synthesis of 2-(4-Benzylpiperidin-1-yl)ethanamine typically involves several key steps:
For example, one synthesis method reported involves dissolving 1-benzylpiperidin-4-amine in dichloromethane and adding ethanamine along with potassium carbonate at low temperatures. The reaction mixture is then worked up by washing with water and drying over sodium sulfate, followed by purification through chromatography .
The molecular formula for 2-(4-Benzylpiperidin-1-yl)ethanamine is CHN. The compound features:
Key structural data includes:
2-(4-Benzylpiperidin-1-yl)ethanamine can undergo various chemical reactions typical for amines:
The synthesis often involves monitoring reaction progress using thin-layer chromatography (TLC), and product characterization is performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
The mechanism of action for 2-(4-Benzylpiperidin-1-yl)ethanamine primarily relates to its interaction with neurotransmitter receptors in the brain. It may act as a modulator or inhibitor of certain receptors involved in cognitive functions and mood regulation.
Studies have shown that compounds similar to 2-(4-Benzylpiperidin-1-yl)ethanamine exhibit activity against acetylcholinesterase enzymes and may also interact with monoamine oxidases, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions .
Relevant analyses such as infrared spectroscopy (IR) can identify functional groups, while NMR provides information on molecular structure .
2-(4-Benzylpiperidin-1-yl)ethanamine has potential applications in:
Research continues into optimizing its pharmacological properties for therapeutic use, particularly in neuropharmacology .
2-(4-Benzylpiperidin-1-yl)ethanamine (CAS 25842-32-4) is a structurally distinct small molecule characterized by a benzyl-substituted piperidine core linked to a terminal ethylamine group. This compound exemplifies strategic molecular design principles in CNS drug discovery, combining a privileged scaffold with a flexible basic side chain. Its chemical structure (C₁₄H₂₂N₂, MW 218.34 g/mol) enables diverse interactions with neurological targets, positioning it as a versatile intermediate in multitarget ligand development [1] [6].
Piperidine derivatives have shaped neuropharmacology since the mid-20th century, evolving from simple alkaloid analogs to sophisticated receptor-targeting agents. The piperidine ring’s saturated heterocyclic structure provides conformational stability while enabling essential binding interactions through its basic nitrogen atom. Early derivatives like meperidine (1939) established piperidine’s analgesic potential, while later developments exploited the scaffold for enhanced CNS penetration and receptor selectivity.
Table 1: Landmark Piperidine-Containing Drugs
Drug Name | Therapeutic Class | Key Structural Features |
---|---|---|
Donepezil | AChE Inhibitor (Alzheimer’s) | Benzylpiperidine + indanone |
Haloperidol | Antipsychotic | 4-Fluorophenyl-piperidine |
Riluzole | ALS Treatment | Piperidine-1-yl-ethylamine variant |
The emergence of 2-(4-benzylpiperidin-1-yl)ethanamine represents a strategic evolution, replacing traditional aryl ketone linkers with a flexible ethylamine spacer. This modification enhances engagement with deep catalytic sites in enzymes like cholinesterases and FAAH, as evidenced in hybrid molecules developed since 2020 [2] [3]. Recent synthetic routes (e.g., microwave-assisted alkylation) have improved access to derivatives, accelerating structure-activity studies [4].
The 4-benzylpiperidine motif confers three key pharmacological advantages:
Table 2: Neurological Targets of Benzylpiperidine Derivatives
Target Protein | Binding Region | Biological Effect |
---|---|---|
AChE | Catalytic Anionic Site (CAS) | Prevents acetylcholine hydrolysis |
FAAH | Membrane Access Channel | Elevates anandamide levels |
Sigma-1 Receptor | Transmembrane domain | Modulates Ca²⁺ signaling & neuroprotection |
In Alzheimer’s therapeutics, hybrid molecules incorporating 2-(4-benzylpiperidin-1-yl)ethanamine (e.g., compound SON38) demonstrate dual AChE inhibition (hAChE IC₅₀ = 58 nM) and FAAH inhibition (IC₅₀ = 102 nM). This multitarget activity arises from the benzylpiperidine moiety binding AChE’s PAS while the ethylamine-linked aryloxyacetate engages FAAH’s MAC domain [2]. Unexpectedly, some derivatives also chelate copper ions (logK ~6.3) via the terminal amine, potentially mitigating metal-induced Aβ aggregation [2].
The ethylamine linker (-CH₂-CH₂-NH₂) in 2-(4-benzylpiperidin-1-yl)ethanamine provides critical pharmacological functions:
Conformational Dynamics:
Electrostatic Interactions:
Table 3: Impact of Ethylamine Modifications on Target Affinity
Compound Variant | AChE IC₅₀ (nM) | FAAH IC₅₀ (nM) | Selectivity Ratio |
---|---|---|---|
2-(4-Benzylpiperidin-1-yl)ethyl | 58 | 102 | 1.8 (AChE-selective) |
3-(4-Benzylpiperidin-1-yl)propyl | 210 | 85 | 0.4 (FAAH-selective) |
N-Methyl ethylamine derivative | 420 | >1,000 | >2.4 (AChE-selective) |
In Ebola virus entry inhibitors, replacing carbazole with benzylpiperidine ethylamine (compound 30) improved EC₅₀ from 0.37 µM to 1.05 µM against EBOV-GP pseudotypes. STD-NMR confirmed the ethylamine’s critical role in H-bonding with NPC1 receptor residues [3]. Similarly, xanthine conjugates (e.g., compound 28) leverage the ethylamine to position the benzylpiperidine in AChE’s catalytic gorge, achieving mixed-type inhibition (Kᵢ = 2.8 nM) [4].
The terminal amine’s versatility facilitates prodrug design via amide formation, significantly enhancing oral bioavailability (>80% in rat models for BACE1 inhibitors) [4] [8]. This modularity underscores 2-(4-benzylpiperidin-1-yl)ethanamine’s utility as a multipurpose scaffold in modern CNS drug discovery.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2